2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Catalog No.
S3330359
CAS No.
4229-38-3
M.F
C8H16N2O5
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-acetamido-2-deoxy-beta-D-glucopyranosylamine

CAS Number

4229-38-3

Product Name

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O

The exact mass of the compound N-Acetyl-beta-D-glucosaminylamine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of glucosaminylamine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine (CAS 4229-38-3), commonly referred to as β-GlcNAc-NH2, is a highly specialized aminated monosaccharide that serves as the foundational building block for N-linked glycopeptide synthesis. In natural glycoproteins, the carbohydrate chain is universally attached to the protein backbone via an N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine linkage. Procuring this specific compound provides chemists with a pre-installed, stereochemically pure anomeric amine in the β-configuration. This structural feature allows for direct, single-step amide bond formation with activated aspartic acid derivatives (such as Fmoc-Asp-OtBu), bypassing the complex, low-yield anomeric activation protocols required when starting from standard reducing sugars. Its primary industrial and research value lies in its ability to streamline the synthesis of complex N-glycans, therapeutic glycopeptides, and specific enzyme substrates while guaranteeing absolute stereochemical fidelity[1].

Attempting to substitute 2-acetamido-2-deoxy-beta-D-glucopyranosylamine with more common, lower-cost analogs like N-acetyl-D-glucosamine (GlcNAc) or D-glucosamine results in severe processability failures during glycopeptide synthesis. Standard GlcNAc is a reducing sugar with a hydroxyl group at the anomeric carbon, which cannot directly form an amide bond with an amino acid. To use generic GlcNAc, a chemist must perform a minimum of three additional synthetic steps: conversion of the anomeric hydroxyl to a leaving group, displacement with an azide to establish the nitrogen linkage, and subsequent reduction of the azide to an amine. This multi-step detour not only extends production timelines but also frequently results in anomeric scrambling, yielding inseparable mixtures of α and β isomers. Furthermore, substituting with the α-anomer (2-acetamido-2-deoxy-α-D-glucopyranosylamine) is biologically invalid, as natural N-glycan processing enzymes, such as PNGase F and glycosylasparaginase, strictly require the β-configuration for recognition and cleavage[1].

Processability Advantage: Direct Amide Coupling vs. Multi-Step Anomeric Activation

Procuring the pre-aminated β-GlcNAc-NH2 allows for the direct synthesis of the GlcNAc-Asn linkage via a single amide coupling step with an activated aspartic acid derivative. In contrast, using the baseline reducing sugar (GlcNAc) requires at least three distinct synthetic steps (halogenation/activation, azidation, and reduction) before coupling can occur. This direct coupling strategy eliminates the cumulative yield losses associated with intermediate purification and drastically reduces the time required to generate Fmoc-Asn(GlcNAc)-OH building blocks for solid-phase peptide synthesis [1].

Evidence DimensionSynthetic steps required to form a reactive glycosylamine for Asp-coupling
Target Compound Data1 step (ready for direct coupling)
Comparator Or Baseline≥ 3 steps (for standard N-acetyl-D-glucosamine)
Quantified DifferenceEliminates 2-3 synthetic steps and associated intermediate purification losses
ConditionsStandard solution-phase synthesis of Fmoc-Asn(GlcNAc)-OH building blocks

Procuring the pre-aminated building block significantly reduces labor, reagent costs, and cumulative yield losses in the commercial or laboratory-scale production of N-glycopeptides.

Stereochemical Fidelity in N-Glycosidic Bond Formation

The synthesis of N-glycopeptides requires absolute control over the anomeric configuration, as natural systems exclusively utilize the β-linkage. Direct coupling of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine with aspartic acid proceeds with complete retention of configuration, yielding 100% of the desired β-linked product. Conversely, traditional glycosylation methods using glycosyl halides or trichloroacetimidates often suffer from anomeric scrambling, producing α/β mixtures (e.g., 70:30 ratios) that are notoriously difficult to separate via chromatography. The use of the pure β-amine circumvents the formation of the biologically irrelevant α-anomer entirely [1].

Evidence DimensionStereochemical purity of the resulting N-glycosidic linkage
Target Compound Data100% β-linkage (complete retention of configuration)
Comparator Or BaselineVariable α/β mixtures (often requiring complex chromatographic separation when using glycosyl donors)
Quantified DifferenceGuarantees absolute stereocontrol, eliminating the generation of the α-anomer
ConditionsAmide coupling of glycosylamine vs. glycosylation of an amide using activated sugar donors

Ensures that high-value peptide intermediates are not wasted on the formation of biologically inactive, inseparable diastereomers.

Enzymatic Recognition for Assay Development

For researchers developing assays or inhibitors for N-glycan processing enzymes like Peptide-N4-(N-acetyl-beta-glucosaminyl)asparagine amidase (PNGase F, EC 3.5.1.52) or Glycosylasparaginase (AGA, EC 3.5.1.26), the substrate must perfectly mimic the natural linkage. Substrates derived from 2-acetamido-2-deoxy-beta-D-glucopyranosylamine are quantitatively recognized and cleaved by these enzymes. In contrast, substrates synthesized using the α-anomer or lacking the N-acetyl group (e.g., derived from glucosylamine) exhibit 0% cleavage, as the enzymes are highly stereospecific and chemically selective for the β-GlcNAc moiety [1].

Evidence DimensionEnzymatic cleavage by PNGase F and Glycosylasparaginase (AGA)
Target Compound DataQuantitative recognition and cleavage of the β-GlcNAc-Asn linkage
Comparator Or Baseline0% cleavage for α-linked or non-acetylated analogs
Quantified DifferenceAbsolute requirement for the β-GlcNAc-amine structure for enzymatic activity
ConditionsIn vitro enzymatic hydrolysis assays

Procuring the exact β-anomer is mandatory for creating valid biological models, substrates, and inhibitors for ER-associated degradation (ERAD) and N-glycanase research.

Solid-Phase Peptide Synthesis (SPPS) of N-Glycopeptides

Where this compound is the right choice for synthesizing Fmoc-Asn(GlcNAc)-OH building blocks. Its pre-installed β-amine allows for rapid, high-yield integration into automated peptide synthesis workflows without the risk of anomeric scrambling [1].

Development of PNGase and NGLY1 Enzyme Assays

Where this compound is the right choice for generating biologically accurate substrates. Because enzymes like PNGase F and human NGLY1 strictly require the β-GlcNAc-Asn linkage, using this specific compound ensures quantitative recognition in high-throughput screening or structural studies [2].

Synthesis of Complex N-Glycan Cores for Therapeutics

Where this compound is the right choice as the foundational anchor for building multi-antennary N-glycans. Its stability and predictable reactivity make it the ideal starting point for sequential enzymatic or chemical glycosylation to produce therapeutic glycoprotein models [3].

Physical Description

Solid

XLogP3

-2

Wikipedia

N-acetyl-beta-D-glucosaminylamine

General Manufacturing Information

1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts: INACTIVE

Dates

Last modified: 08-19-2023

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